Cas no 101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-)
101607-49-2 structure
Product Name:Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
Numero CAS:101607-49-2
MF:C22H19N
MW:297.392965555191
CID:189520
PubChem ID:58572
Update Time:2025-04-19
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
- 7-methyl-1,2,3,4-tetrahydro-dibenz[c,h]acridine
- DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
- 1',2',3',4'-Tetrahydro-10-methyl-1,2:7,8-dibenzoacridin
- 10-Methyl-1,2-tetrahydro-1,2:7,8-benzacridine
- 7-Methyl-1,2,3,4-tetrahydrodibenz(c,h)acridine
- 7-methyl-1,2,3,4-tetrahydrodibenzo[c,h]acridine
- AC1L1PAS
- CTK8G4368
- LS-60303
- DTXSID70144061
- BRN 0254621
- 101607-49-2
- 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
-
- Inchi: 1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3
- Chiave InChI: LQOBCWOBZYRUBR-UHFFFAOYSA-N
- Sorrisi: N1C2C3C=CC=CC=3C=CC=2C(C)=C2C=CC3CCCCC=3C=12
Proprietà calcolate
- Massa esatta: 297.15187
- Massa monoisotopica: 297.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 432
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.9A^2
- XLogP3: 6.5
Proprietà sperimentali
- Densità: 1.0426 (rough estimate)
- Punto di ebollizione: 428.9°C (rough estimate)
- Punto di infiammabilità: 235.1°C
- Indice di rifrazione: 1.8500 (estimate)
- PSA: 12.89
- LogP: 5.72840
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Informazioni sulla sicurezza
- Termine di sicurezza:x."> Questionable carcinogen with experimental tumorigenic data. When heated to decomposition it emits toxic fumes of NOx.
Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Letteratura correlata
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso